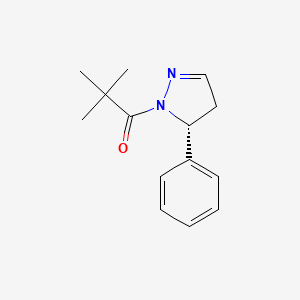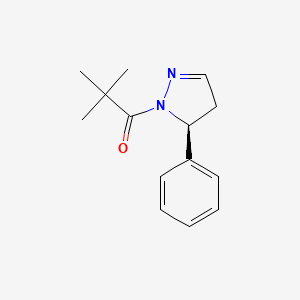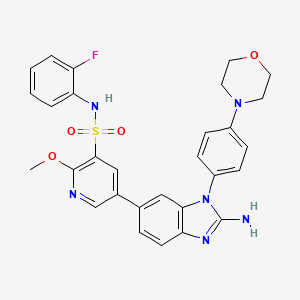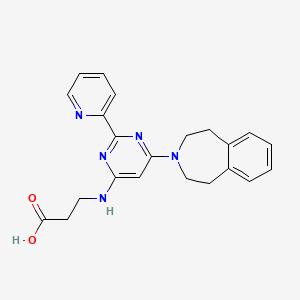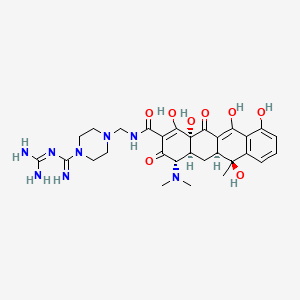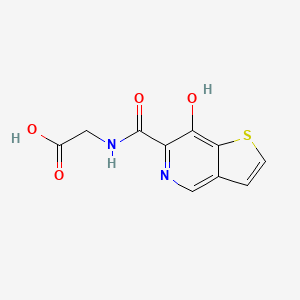
HIF-Hydroxylase Modulator
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoxia-inducible factor hydroxylase modulators are compounds that play a crucial role in the regulation of hypoxia-inducible factors. These factors are transcriptional regulators that respond to changes in oxygen levels within the cellular environment. Hypoxia-inducible factor hydroxylase modulators inhibit the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, hypoxia-inducible factor hydroxylase modulators stabilize hypoxia-inducible factors, allowing them to activate the transcription of genes involved in various physiological processes such as angiogenesis, erythropoiesis, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hypoxia-inducible factor hydroxylase modulators typically involves multi-step organic synthesis. One common approach is the use of 2-oxoglutarate derivatives as starting materials. These derivatives undergo various chemical transformations, including hydroxylation and cyclization, to yield the desired modulators .
Industrial Production Methods: Industrial production of hypoxia-inducible factor hydroxylase modulators often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, and may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions: Hypoxia-inducible factor hydroxylase modulators primarily undergo hydroxylation reactions. These reactions are catalyzed by prolyl hydroxylase enzymes and involve the addition of a hydroxyl group to specific proline residues on hypoxia-inducible factor proteins .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of hypoxia-inducible factor hydroxylase modulators include 2-oxoglutarate, ferrous iron, and ascorbate. The reactions typically occur under mild conditions, with temperatures ranging from 20 to 37 degrees Celsius .
Major Products: The major products formed from the reactions of hypoxia-inducible factor hydroxylase modulators are hydroxylated hypoxia-inducible factor proteins. These hydroxylated proteins are then subject to further biochemical processes, including ubiquitination and proteasomal degradation .
科学研究应用
Hypoxia-inducible factor hydroxylase modulators have a wide range of scientific research applications:
Chemistry: These compounds are used to study the mechanisms of oxygen sensing and regulation in cells.
Biology: In biological research, hypoxia-inducible factor hydroxylase modulators are used to explore the cellular responses to hypoxia.
Medicine: Hypoxia-inducible factor hydroxylase modulators have therapeutic potential in the treatment of diseases such as anemia, ischemic diseases, and cancer.
作用机制
The mechanism of action of hypoxia-inducible factor hydroxylase modulators involves the inhibition of prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate specific proline residues on hypoxia-inducible factor proteins, marking them for ubiquitination and subsequent proteasomal degradation. Hypoxia-inducible factor hydroxylase modulators inhibit this hydroxylation process, leading to the stabilization and accumulation of hypoxia-inducible factor proteins. These stabilized proteins then translocate to the nucleus, where they dimerize with hypoxia-inducible factor beta subunits and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolism .
相似化合物的比较
Hypoxia-inducible factor hydroxylase modulators can be compared with other compounds that target the hypoxia-inducible factor pathway:
The uniqueness of hypoxia-inducible factor hydroxylase modulators lies in their ability to selectively inhibit prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factors and activation of hypoxia-responsive genes. This selective inhibition makes them valuable tools in both research and therapeutic applications .
属性
CAS 编号 |
909010-67-9 |
|---|---|
分子式 |
C10H8N2O4S |
分子量 |
252.24 |
IUPAC 名称 |
2-[(7-hydroxythieno[3,2-c]pyridine-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14) |
InChI 键 |
RTXOTJCGMJWXSO-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
HIF-hydroxylase modulator |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


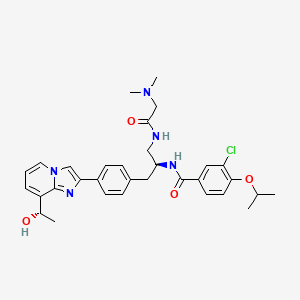

![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)
